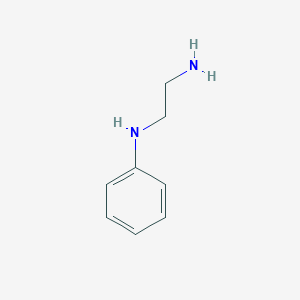

N-Phenylethylenediamine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de P1101 implique la conjugaison de l'interféron alfa-2b avec du polyéthylène glycol. Ce processus comprend généralement les étapes suivantes :

Activation du polyéthylène glycol : Le polyéthylène glycol est activé à l'aide d'un réactif approprié, tel que le carbonate de succinimidyle.

Conjugaison : Le polyéthylène glycol activé est ensuite conjugué à la proline N-terminale de l'interféron alfa-2b dans des conditions contrôlées, généralement dans un tampon aqueux à un pH et une température spécifiques.

Purification : Le conjugué résultant est purifié à l'aide de techniques chromatographiques pour éliminer tout polyéthylène glycol non réagi et autres impuretés.

Méthodes de production industrielle

La production industrielle de P1101 suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions de réaction. Le produit final subit un contrôle de qualité rigoureux pour garantir la cohérence et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

P1101 subit principalement :

Oxydation : Cette réaction peut se produire au niveau des résidus de méthionine dans la protéine interféron alfa-2b.

Réduction : Les réactions de réduction peuvent impliquer les liaisons disulfures dans la structure protéique.

Substitution : Les réactions de substitution sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants dans des conditions douces.

Réduction : Dithiothréitol ou autres agents réducteurs dans une solution tamponnée.

Substitution : Réactifs spécifiques en fonction de la substitution souhaitée, souvent à un pH et une température contrôlés.

Principaux produits formés

Oxydation : Formes oxydées de l'interféron alfa-2b.

Réduction : Formes réduites de l'interféron alfa-2b avec des liaisons disulfures modifiées.

Substitution : Dérivés substitués de l'interféron alfa-2b.

Applications de recherche scientifique

P1101 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude de la conjugaison protéine-polyéthylène glycol.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et les réponses immunitaires.

Médecine : Principalement utilisé dans le traitement de la polycythémie vraie.

Industrie : Employé dans le développement de protéines thérapeutiques et de produits biologiques à action prolongée.

Mécanisme d'action

P1101 exerce ses effets par l'activation du récepteur de l'interféron, conduisant à l'activation de la voie de signalisation JAK-STAT. Cette activation entraîne la transcription des gènes stimulés par l'interféron, qui jouent un rôle crucial dans les réponses antivirales, antiprolifératives et immunomodulatrices. La modification par le polyéthylène glycol améliore la stabilité et la demi-vie du composé, permettant des administrations moins fréquentes .

Applications De Recherche Scientifique

P1101 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying protein-polyethylene glycol conjugation.

Biology: Investigated for its effects on cellular signaling pathways and immune responses.

Medicine: Primarily used in the treatment of polycythemia vera.

Industry: Employed in the development of long-acting therapeutic proteins and biologics.

Mécanisme D'action

P1101 exerts its effects through the activation of the interferon receptor, leading to the activation of the JAK-STAT signaling pathway. This activation results in the transcription of interferon-stimulated genes, which play a crucial role in antiviral, antiproliferative, and immunomodulatory responses. The polyethylene glycol modification enhances the stability and half-life of the compound, allowing for less frequent dosing .

Comparaison Avec Des Composés Similaires

Composés similaires

Interféron alfa-2b : La forme non modifiée de la protéine utilisée dans diverses thérapies antivirales et anticancéreuses.

Peginterféron alfa-2a : Un autre interféron modifié par le polyéthylène glycol utilisé dans le traitement de l'hépatite C et d'autres affections.

Unicité

P1101 est unique en raison de sa nature à action ultra-prolongée, permettant une administration bihebdomadaire par rapport aux administrations plus fréquentes nécessaires pour d'autres interférons. Cela se traduit par une meilleure observance du traitement par le patient et une réduction des effets secondaires .

Activité Biologique

N-Phenylethylenediamine (NPEA) is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of NPEA, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its two amino groups (-NH2) attached to a phenyl and an ethylene bridge. Its molecular formula is C8H12N2, with a molecular weight of 152.20 g/mol. The compound exists in various forms, including its hydrochloride salt, which is often used in biological studies.

Biological Activities

1. Anticancer Activity

NPEA has been evaluated for its anticancer properties, particularly as a potential inhibitor of tubulin polymerization. A study assessed the antiproliferative activity of NPEA derivatives on various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects at micromolar concentrations, leading to cell cycle arrest in the G2/M phase .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| NPEA | 5.6 | HT-29 |

| NPEA | 3.4 | M21 |

| NPEA | 4.1 | MCF7 |

2. Neuroprotective Effects

Research has demonstrated that NPEA acts as a σ receptor ligand, which may contribute to its neuroprotective effects. In animal models, NPEA derivatives have shown promise in attenuating cocaine-induced convulsions, suggesting a potential role in treating stimulant abuse disorders . This effect is attributed to the compound's ability to modulate neurotransmitter systems.

3. Antimicrobial Activity

NPEA has also been investigated for its antimicrobial properties. Studies have reported that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes .

Case Studies

Case Study 1: Anticancer Efficacy

In a preclinical study involving NPEA derivatives, researchers observed that these compounds inhibited tumor growth in chick chorioallantoic membrane assays. The most potent derivatives were found to block angiogenesis effectively, indicating their potential as anti-angiogenic agents in cancer therapy .

Case Study 2: Neuroprotection

In another study focused on neuroprotection, NPEA was administered to mice subjected to cocaine exposure. The results showed that mice treated with NPEA displayed significantly reduced seizure activity compared to the control group, highlighting its therapeutic potential in managing cocaine addiction .

The mechanisms underlying the biological activities of NPEA are multifaceted:

- Tubulin Inhibition : NPEA and its derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division.

- σ Receptor Modulation : As a σ receptor ligand, NPEA influences neurotransmitter release and neuronal excitability, providing neuroprotective effects.

- Membrane Disruption : The antimicrobial activity is likely due to the compound's ability to integrate into bacterial membranes, leading to cell lysis.

Propriétés

IUPAC Name |

N'-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIDXARMXNJACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061861 | |

| Record name | N-Phenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-40-0 | |

| Record name | N-Phenylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1664-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.